2-オキソアジピン酸

概要

説明

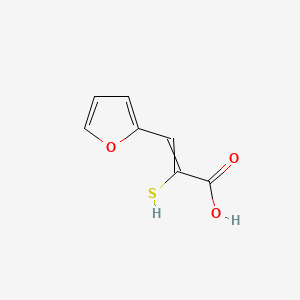

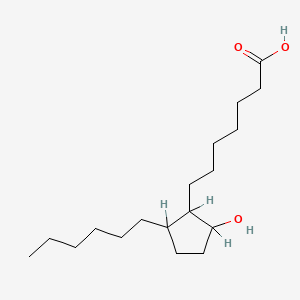

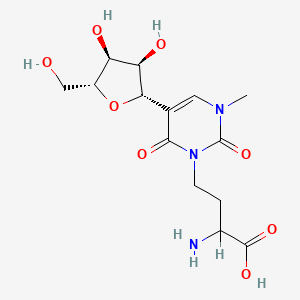

Oxoadipic acid, also known as 2-oxoadipic acid, is an organic compound with the chemical formula C6H8O5. It is an intermediate in the metabolism of the essential amino acids lysine and tryptophan. This compound plays a crucial role in various biochemical pathways, including the tricarboxylic acid cycle and lysine biosynthesis .

科学的研究の応用

Oxoadipic acid has numerous applications in scientific research:

Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.

Biology: It serves as a metabolite in the study of amino acid metabolism and mitochondrial function.

Medicine: Research on oxoadipic acid helps in understanding metabolic disorders like 2-oxoadipic aciduria.

Industry: It is used in the production of polymers and other industrial chemicals

作用機序

オキソアジピン酸は、代謝経路における中間体としての役割を通じて効果を発揮します。リジンとトリプトファンからサッカロピンおよびピペコリン酸経路を介して生成されます。ミトコンドリアマトリックスでは、オキソアジピン酸は、オキソアジピン酸デヒドロゲナーゼ複合体によってグルタリルCoAに脱炭酸され、その後アセチルCoAに変換されます . このプロセスは、エネルギー生成とさまざまな生体分子の合成に不可欠です。

類似の化合物:

アジピン酸: ナイロンの製造に使用される二塩基酸。

3-ヒドロキシアジピン酸: ポリマー合成に使用されるオキソアジピン酸の還元形態。

2-オキソグルタル酸: クエン酸回路の中間体。

オキソアジピン酸の独自性: オキソアジピン酸は、クエン酸回路とリジン生合成の両方における二重の役割により、独自性があります。さまざまな生化学的経路に関与する能力は、代謝研究における汎用性の高い化合物としています .

生化学分析

Biochemical Properties

2-Oxoadipic acid is an oxo dicarboxylic acid that is adipic acid substituted by an oxo group at position 2. It is an intermediate in the catabolism of L-tryptophan, L-lysine, and hydroxylysine . The compound interacts with several enzymes, including 2-oxoadipate dehydrogenase, which catalyzes the oxidative decarboxylation of 2-oxoadipic acid to glutaryl-CoA . This interaction is crucial for the degradation pathway of lysine, hydroxylysine, and tryptophan metabolism .

Cellular Effects

2-Oxoadipic acid influences various cellular processes. It is produced from lysine in the cytosol of cells via the saccharopine and pipecolic acid pathways . The compound is decarboxylated to glutaryl-CoA in the mitochondrial matrix by the 2-oxoadipate dehydrogenase complex . High levels of 2-oxoadipic acid are associated with metabolic disorders such as 2-oxoadipic aciduria, which can lead to symptoms like hypotonia, seizures, and intellectual disability .

Molecular Mechanism

The molecular mechanism of 2-Oxoadipic acid involves its role as a substrate for the enzyme 2-oxoadipate dehydrogenase, which catalyzes its conversion to glutaryl-CoA . This reaction is part of the degradative pathway of lysine, hydroxylysine, and tryptophan metabolism . The enzyme uses electron transfer flavoprotein as its electron acceptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Oxoadipic acid can be monitored using high-performance liquid chromatography . The compound’s effects on cellular function can vary over time, with long-term exposure potentially leading to metabolic acidosis and other adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of 2-Oxoadipic acid vary with different dosages. High doses can lead to toxic effects such as metabolic acidosis, while lower doses may not produce significant adverse effects . The compound’s impact on cellular metabolism and function is dose-dependent, with higher doses potentially leading to more severe symptoms .

Metabolic Pathways

2-Oxoadipic acid is involved in the metabolic pathways of lysine and tryptophan . It is converted to glutaryl-CoA by the enzyme 2-oxoadipate dehydrogenase, which is a key step in the degradation of these amino acids . The compound also interacts with other enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells, 2-Oxoadipic acid is transported and distributed via specific transporters and binding proteins . Its localization and accumulation within tissues can affect its activity and function . The compound’s transport mechanisms are crucial for its role in metabolic processes .

Subcellular Localization

2-Oxoadipic acid is localized in the cytosol and mitochondrial matrix . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s localization is essential for its role in the degradation of lysine and tryptophan .

準備方法

合成経路と反応条件: オキソアジピン酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、過マンガン酸カリウムや硝酸などの強力な酸化剤を用いてアジピン酸を酸化することです。別の方法には、遺伝子組み換え微生物を用いたバニリン酸やプロトカテク酸などの芳香族化合物の微生物発酵が含まれます .

工業生産方法: オキソアジピン酸の工業生産には、通常、ヨウ化水素酸を介したd-グルカル酸の脱酸素化が含まれます。このプロセスにより、3-ヨードアジピン酸が生成され、これは特定の反応条件下でさらにオキソアジピン酸に変換できます .

3. 化学反応解析

反応の種類: オキソアジピン酸は、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤の種類によって、さまざまな生成物に酸化されます。

還元: オキソアジピン酸の還元によって、3-ヒドロキシアジピン酸などの化合物が生成されます。

置換: 官能基が他の基に置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、硝酸。

還元剤: 炭素上のロジウムなどの触媒の存在下での水素ガス。

反応条件: 通常、これらの反応は、目的の生成物の収率を確保するために、制御された温度と圧力で実行されます。

生成される主な生成物:

酸化生成物: 条件に応じて、さまざまな酸化された誘導体。

還元生成物: 3-ヒドロキシアジピン酸およびその他の還元された形態。

4. 科学研究の応用

オキソアジピン酸は、科学研究において数多くの用途があります。

化学: さまざまな有機化合物の合成における重要な中間体として使用されます。

生物学: アミノ酸代謝やミトコンドリア機能の研究において、代謝物として役立ちます。

医学: オキソアジピン酸に関する研究は、2-オキソアジピン酸尿症などの代謝性疾患の理解に役立ちます。

化学反応の分析

Types of Reactions: Oxoadipic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of oxoadipic acid can yield compounds like 3-hydroxyadipic acid.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid.

Reducing Agents: Hydrogen gas in the presence of a catalyst like rhodium on carbon.

Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure the desired product yield.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the conditions.

Reduction Products: 3-hydroxyadipic acid and other reduced forms.

類似化合物との比較

Adipic Acid: A dicarboxylic acid used in the production of nylon.

3-Hydroxyadipic Acid: A reduced form of oxoadipic acid used in polymer synthesis.

2-Oxoglutaric Acid: An intermediate in the tricarboxylic acid cycle.

Uniqueness of Oxoadipic Acid: Oxoadipic acid is unique due to its dual role in both the tricarboxylic acid cycle and lysine biosynthesis. Its ability to participate in various biochemical pathways makes it a versatile compound in metabolic studies .

特性

IUPAC Name |

2-oxohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSBNBBHOZHUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185702 | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3184-35-8 | |

| Record name | 2-Oxoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoadipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-hexanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOADIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 °C | |

| Record name | Oxoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic significance of 2-oxoadipic acid?

A: 2-Oxoadipic acid is a key intermediate in both the biosynthesis and catabolism of the amino acid lysine. In fungi like Pyricularia oryzae, it participates in lysine biosynthesis through the aminoadipic acid pathway. Conversely, in mammals and higher plants, this pathway serves as a catabolic route for lysine degradation. Elevated urinary excretion of 2-oxoadipic acid, alongside other 2-oxo acids, has been observed in rats with streptozotocin-induced diabetes, suggesting a potential link to impaired energy production in diabetic conditions.

Q2: How is 2-oxoadipic acid connected to respiratory chain complex I deficiency?

A: A study identified a potential link between 2-oxoadipic acid and respiratory chain complex I deficiency. Researchers observed a notable and persistent increase in the urinary excretion of 2-oxoglutaric acid and 2-oxoadipic acid in a patient diagnosed with isolated complex I deficiency. This finding suggests that the significant and consistent elevation of these metabolites in urine could be a supplementary biochemical indicator of this specific enzyme deficiency.

Q3: What enzymes are involved in the metabolism of 2-oxoadipic acid?

A3: Several enzymes are involved in the metabolic pathways of 2-oxoadipic acid. These include:

- Dehydrogenase E1 and transketolase domain containing 1 (DHTKD1): This enzyme is part of the 2-oxoadipic acid dehydrogenase complex (OADHc) and plays a role in the lysine degradation pathway.

- 2-oxoglutarate dehydrogenase (OGDH): While primarily involved in the citric acid cycle, this enzyme can also utilize 2-oxoadipic acid as a substrate.

- Keto-deoxy-D-galactarate (KDG) dehydratase: This enzyme catalyzes the decarboxylation of KDG to produce α-ketoglutaric semialdehyde (α-KGSA) and carbon dioxide, with 2-oxoadipic acid serving as a substrate analog.

Q4: How is 2-oxoadipic acid utilized in fermentation processes?

A: 2-Oxoadipic acid can be converted into lysine by Saccharomyces cerevisiae under specific fermentation conditions. This process, conducted in aerated and agitated fermentors, can yield a yeast product containing approximately 16% hot water-extractable lysine. Factors such as aeration, the concentration of 2-oxoadipic acid added, and the timing of its addition significantly influence both the lysine content and the conversion efficiency.

Q5: What are the analytical methods used to detect and quantify 2-oxoadipic acid?

A5: Several analytical methods have been employed to detect and measure 2-oxoadipic acid, particularly in biological samples like urine. These methods include:

- High-Performance Liquid Chromatography (HPLC) with Pre-Chemical Derivatization and Fluorescence Detection: This technique involves reacting 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene under acidic conditions, creating a fluorescent derivative that can be separated and quantified using HPLC with fluorescence detection. This method offers high sensitivity, making it suitable for analyzing 2-oxoadipic acid levels in human and animal urine.

- Gas chromatography-mass spectrometry (GC-MS): This technique is used to identify and quantify various small-molecule organic compounds, including 2-oxoadipic acid, in complex mixtures.

- Ultrahigh-performance liquid chromatography connected with quadrupole time-of-flight mass spectrometry (UHPLC-MS): This method offers high sensitivity and resolution for analyzing complex biological samples and identifying differential metabolites, including 2-oxoadipic acid.

Q6: Can 2-oxoadipic acid be used as a biomarker?

A6: There is growing evidence suggesting that 2-oxoadipic acid may serve as a potential biomarker for various conditions.

- B-group vitamin status: Administration of B-group vitamins in young Japanese women led to a decrease in urinary 2-oxoadipic acid levels, suggesting a relationship between this metabolite and B-group vitamin status. This finding indicates that 2-oxoadipic acid could be a useful, functional biomarker for assessing B-group vitamin levels.

- Radiosensitivity: Urinary metabolomic profiling of Atm-deficient mice, a model for radiosensitivity, revealed significant alterations in 2-oxoadipic acid levels after exposure to ionizing radiation. This suggests that 2-oxoadipic acid, along with other metabolites, could be used to identify individuals with heightened radiosensitivity, potentially leading to personalized medical treatment plans.

Q7: How is 2-oxoadipic acid related to the gut microbiome?

A: Research indicates that dietary fiber influences the composition and metabolic activity of the gut microbiome, particularly in the cecum, leading to alterations in 2-oxoadipic acid levels. A study on pigs found that high dietary fiber intake resulted in increased concentrations of 2-oxoadipic acid and other metabolites in the cecum. These findings suggest a complex interplay between dietary fiber, gut microbial composition, and host metabolism, with 2-oxoadipic acid potentially serving as a mediator or indicator of these interactions.

Q8: How is 2-oxoadipic acid relevant to the study of PCOS?

A: Research suggests a potential link between 2-oxoadipic acid and polycystic ovary syndrome (PCOS). In a study involving women undergoing in vitro fertilization-embryo transfer (IVF-ET) due to infertility, metabolomic analysis of follicular fluid revealed that 2-oxoadipic acid was significantly elevated in patients with PCOS compared to non-PCOS individuals. This difference in metabolite levels suggests that alterations in 2-oxoadipic acid metabolism might be associated with the pathogenesis of PCOS or could be a consequence of the metabolic disturbances commonly observed in this condition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)

![o-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B1198041.png)

![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)